molecular formula C11H15ClFN3O B1481387 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2097998-89-3

1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol

Katalognummer: B1481387
CAS-Nummer: 2097998-89-3
Molekulargewicht: 259.71 g/mol
InChI-Schlüssel: GYGRCSSJBWYZTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H15ClFN3O and its molecular weight is 259.71 g/mol. The purity is usually 95%.
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Biologische Aktivität

1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring and a chloropyrazine moiety, making it a candidate for various therapeutic applications.

  • Molecular Formula : C11_{11}H15_{15}ClFN3_3O
  • Molecular Weight : 259.71 g/mol
  • CAS Number : 2097998-89-3

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as phosphodiesterase inhibitors, which play a crucial role in cellular signaling pathways. Specifically, phosphodiesterase 10 (PDE10) has been identified as a target for compounds containing piperidine and pyrazine moieties .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and disruption of cancer cell proliferation pathways .

Compound Cell Line IC50 (µM) Mechanism
This compoundFaDu (hypopharyngeal)Data not availableInduction of apoptosis
Similar Piperidine DerivativeA549 (lung cancer)10Inhibition of cell growth

Neuroprotective Effects

The compound's piperidine structure is also associated with neuroprotective properties. It has been suggested that derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine, enhancing cognitive function and memory .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study investigated the effects of various piperidine derivatives on FaDu cells, revealing that modifications in the side chains significantly impacted cytotoxicity and apoptosis induction.
  • Neuroprotective Activity
    • Research on related compounds demonstrated their ability to cross the blood-brain barrier effectively, suggesting that this compound may exhibit similar properties, enhancing its potential as a treatment for neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol, and how are yields maximized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and piperidine ring functionalization. Key steps include:

  • Solvent selection : Ethanol or dichloromethane are common due to their compatibility with polar intermediates .
  • Catalysts/bases : Sodium hydroxide or potassium carbonate are used to deprotonate intermediates, enhancing reaction efficiency .
  • Temperature control : Reactions are often conducted under reflux (60–80°C) to balance reaction rate and side-product formation .
  • Purity optimization : Post-synthesis purification via column chromatography or recrystallization improves yield (>70% reported in analogous piperidine derivatives) .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., distinguishing piperidin-4-ol vs. pyrazine signals) .
  • IR spectroscopy : Confirms functional groups (e.g., -OH stretch at ~3200 cm1^{-1}, C-Cl at ~750 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C11_{11}H14_{14}ClFN3_3O) and fragmentation patterns .

Q. What reaction mechanisms govern its participation in further derivatization?

The compound’s reactivity is driven by:

  • Piperidin-4-ol hydroxyl group : Susceptible to alkylation/acylation under Mitsunobu conditions or via tosylate intermediates .
  • 3-Chloropyrazine moiety : Undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) at the chlorine position .
  • 2-Fluoroethyl chain : May participate in radical or elimination reactions under strong bases .

Advanced Research Questions

Q. How does stereochemistry at the piperidin-4-ol position influence biological activity?

Stereochemical effects are critical for target binding:

  • Enantiomer separation : Chiral HPLC or enzymatic resolution can isolate (R)- and (S)-isomers .
  • Activity assays : Comparative studies (e.g., radioligand binding for neurotransmitter receptors) reveal stereospecific potency differences (e.g., >10-fold IC50_{50} variation in related piperidines) .
  • Computational modeling : Docking simulations (e.g., AutoDock Vina) predict hydrogen-bonding interactions between the hydroxyl group and target proteins .

Q. What computational methods are used to predict its pharmacokinetic properties?

Key approaches include:

  • ADMET prediction : Tools like SwissADME estimate logP (~2.5), blood-brain barrier permeability (high due to fluorine), and CYP450 inhibition risks .
  • Molecular dynamics (MD) simulations : Assess stability in lipid bilayers or protein-binding pockets (e.g., 100-ns simulations using GROMACS) .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces for reactivity insights .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., reference inhibitors) .
  • Metabolic instability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to rule out non-specific interactions .

Q. What strategies improve solubility without compromising bioactivity?

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5–10 mg/mL in pH 7.4 buffer) .
  • Prodrug design : Esterification of the hydroxyl group increases lipophilicity for passive diffusion, with enzymatic cleavage in vivo .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vitro assays .

Q. How are stability issues under varying pH/temperature addressed?

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H2_2O2_2) conditions, monitoring degradation via HPLC .
  • Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under inert gas .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C for stable analogs) .

Q. Methodological Notes

  • Data synthesis : Emphasis on peer-reviewed synthesis protocols (e.g., PubChem, ECHA) and analytical standards (e.g., NMR, HRMS) .
  • Advanced tools : MD simulations, DFT, and proteomic profiling are recommended for resolving complex research challenges .

Eigenschaften

IUPAC Name

1-(3-chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClFN3O/c12-10-11(15-5-4-14-10)16-6-2-9(17)8(7-16)1-3-13/h4-5,8-9,17H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRCSSJBWYZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol
1-(3-Chloropyrazin-2-yl)-3-(2-fluoroethyl)piperidin-4-ol

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